![molecular formula C20H25N3O B13146861 7-(Adamantan-1-ylmethoxy)-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13146861.png)
7-(Adamantan-1-ylmethoxy)-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazolo[4,3-a]pyridine,6-cyclopropyl-7-(tricyclo[33113,7]dec-1-ylmethoxy)- is a complex heterocyclic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, along with a cyclopropyl group and a tricyclo[33113,7]dec-1-ylmethoxy moiety
Métodos De Preparación
The synthesis of 1,2,4-Triazolo[4,3-a]pyridine,6-cyclopropyl-7-(tricyclo[3.3.1.13,7]dec-1-ylmethoxy)- can be achieved through various synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free, additive-free, and eco-friendly method results in the formation of the target compound in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial production methods for this compound may involve scale-up reactions and late-stage functionalization to ensure high yields and purity. The use of microwave irradiation in industrial settings can enhance reaction rates and reduce energy consumption, making the process more sustainable.
Análisis De Reacciones Químicas
1,2,4-Triazolo[4,3-a]pyridine,6-cyclopropyl-7-(tricyclo[3.3.1.13,7]dec-1-ylmethoxy)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield triazole derivatives with additional functional groups, while reduction reactions can lead to the formation of triazole-pyridine hybrids with altered electronic properties.
Aplicaciones Científicas De Investigación
1,2,4-Triazolo[4,3-a]pyridine,6-cyclopropyl-7-(tricyclo[3.3.1.13,7]dec-1-ylmethoxy)- has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as a therapeutic agent due to its ability to act as an inverse agonist for RORγt, an inhibitor of PHD-1, and a modulator of JAK1 and JAK2 pathways . These properties make it a promising candidate for the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
In materials science, this compound is utilized for its unique electronic properties, which can be harnessed in the development of advanced materials and electronic devices
Mecanismo De Acción
The mechanism of action of 1,2,4-Triazolo[4,3-a]pyridine,6-cyclopropyl-7-(tricyclo[3.3.1.13,7]dec-1-ylmethoxy)- involves its interaction with specific molecular targets and pathways. As an inverse agonist for RORγt, it binds to the receptor and inhibits its activity, leading to reduced expression of pro-inflammatory genes. As an inhibitor of PHD-1, it prevents the hydroxylation of hypoxia-inducible factor (HIF), thereby stabilizing HIF and promoting its transcriptional activity. The modulation of JAK1 and JAK2 pathways involves the inhibition of these kinases, which play critical roles in cytokine signaling and immune response .
Comparación Con Compuestos Similares
1,2,4-Triazolo[4,3-a]pyridine,6-cyclopropyl-7-(tricyclo[3.3.1.13,7]dec-1-ylmethoxy)- can be compared with other similar compounds such as 1,2,4-Triazolo[1,5-a]pyridines and 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one . These compounds share the triazole-pyridine core structure but differ in their substituents and functional groups. The presence of the cyclopropyl and tricyclo[3.3.1.13,7]dec-1-ylmethoxy moieties in the target compound imparts unique chemical and biological properties, making it distinct from its analogs.
Similar compounds include:
- 1,2,4-Triazolo[1,5-a]pyridines
- 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one
- 1,2,4-Triazolo[4,3-a]pyridine sulfonamides
These compounds are also explored for their potential applications in medicinal chemistry and materials science, but the specific structural features of 1,2,4-Triazolo[4,3-a]pyridine,6-cyclopropyl-7-(tricyclo[3.3.1.13,7]dec-1-ylmethoxy)- contribute to its unique reactivity and functionality.
Propiedades
Fórmula molecular |
C20H25N3O |
|---|---|
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
7-(1-adamantylmethoxy)-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C20H25N3O/c1-2-16(1)17-10-23-12-21-22-19(23)6-18(17)24-11-20-7-13-3-14(8-20)5-15(4-13)9-20/h6,10,12-16H,1-5,7-9,11H2 |
Clave InChI |
NKZFQPJMDQJSQL-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CN3C=NN=C3C=C2OCC45CC6CC(C4)CC(C6)C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Benzyl-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13146783.png)
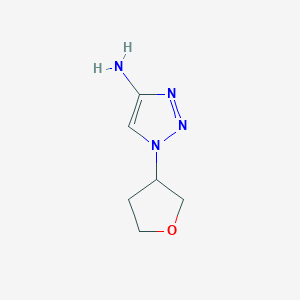
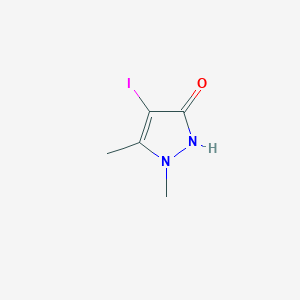
![Dimethyl 5,6'-dibromo-[1,3'-biindoline]-5',6-dicarboxylate](/img/structure/B13146804.png)
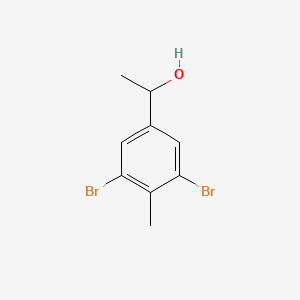
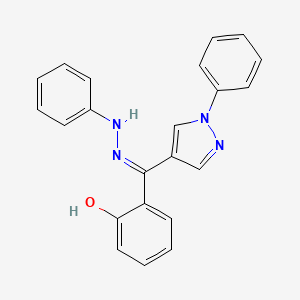
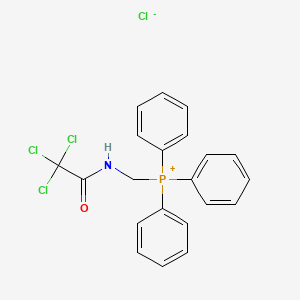
phosphanium bromide](/img/structure/B13146817.png)
![7-(3-Ethynylbenzyl)-4-(4-(trifluoromethoxy)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13146821.png)
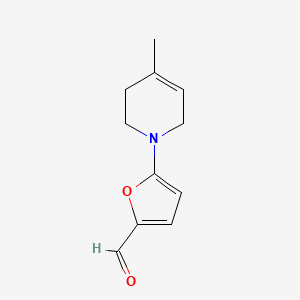
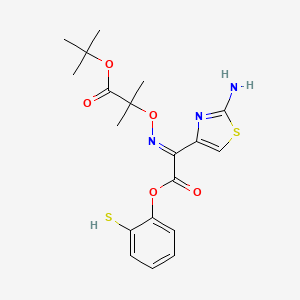


![3-Chloro-4-(diphenylamino)indeno[1,2-b]pyran-2(5H)-one](/img/structure/B13146854.png)
